molecular formula C3H5Br B120050 Bromocyclopropane CAS No. 4333-56-6

Bromocyclopropane

Cat. No. B120050
Key on ui cas rn: 4333-56-6
M. Wt: 120.98 g/mol
InChI Key: LKXYJYDRLBPHRS-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

A mixture of 3-bromophenol (4.80 mmol, 0.83 g), bromocyclopropane (27.71 mmol, 2.22 ml), K2CO3 (23.15 mmol, 3.2 g) in DMF (18 ml) was heated at 180° C. for 8 hours in a microwave oven. Water and diethyl ether were added and the organic phase was evaporated affording 0.85 g of the expected product.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH:10]1[CH2:12][CH2:11]1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C.C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH:10]2[CH2:12][CH2:11]2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
Quantity
2.22 mL
Type
reactant
Smiles
BrC1CC1
Name
Quantity
3.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC=C1)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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